AP1867-2-(carboxymethoxy)

Beschreibung

BenchChem offers high-quality AP1867-2-(carboxymethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-2-(carboxymethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

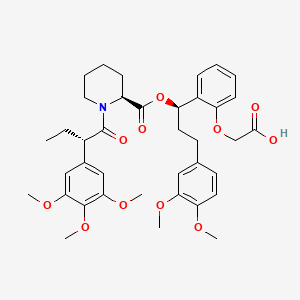

2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXSZUBFOQLRNQ-BTIIJPOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of AP1867-2-(carboxymethoxy): A Technical Guide to the dTAG System

For Immediate Release

Boston, MA – December 8, 2025 – In the rapidly evolving landscape of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful and versatile tool for researchers in drug discovery and cell biology. This guide provides an in-depth technical overview of the core component, AP1867-2-(carboxymethoxy), and its function within the broader dTAG technology. Tailored for researchers, scientists, and drug development professionals, this document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism: Chemical-Induced Dimerization and Targeted Degradation

At the heart of the dTAG system lies the principle of chemical-induced dimerization (CID), a strategy that uses a small molecule to bring two proteins into close proximity. AP1867 is a synthetic, cell-permeable ligand specifically engineered to bind to a mutant form of the FKBP12 protein, FKBP12(F36V), which contains a single amino acid substitution (phenylalanine to valine at position 36). This mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12, allowing for highly selective binding of the "bumped" AP1867 ligand.

AP1867-2-(carboxymethoxy) is a derivative of AP1867, functionalized with a carboxymethoxy group. This modification serves as a chemical handle, enabling its conjugation via a linker to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). The resulting heterobifunctional molecule is known as a dTAG degrader (e.g., dTAG-13).

The mechanism of action unfolds as follows:

-

Target Tagging: The protein of interest (POI) is genetically tagged with the FKBP12(F36V) protein. This can be achieved through transient transfection, stable lentiviral expression, or more precise CRISPR/Cas9-mediated knock-in at the endogenous locus.

-

Ternary Complex Formation: The dTAG molecule, containing the AP1867-2-(carboxymethoxy) moiety, is introduced to the cells. Its AP1867 portion binds selectively to the FKBP12(F36V) tag on the POI, while the E3 ligase ligand (e.g., a thalidomide analog) binds to the E3 ligase, such as CRBN. This tripartite association forms a ternary complex of POI-FKBP12(F36V)–dTAG molecule–E3 ligase.

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The dTAG molecule, having acted catalytically, is then free to induce the degradation of another POI molecule.

This process allows for rapid, potent, and reversible control over the abundance of a specific protein, providing a powerful tool for target validation and functional genomics.

Quantitative Data Summary

The efficacy of dTAG molecules is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize key quantitative data for representative dTAG molecules derived from AP1867.

| Molecule | Target E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| dTAG-13 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |

| dTAG-7 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |

| dTAGV-1 | VHL | FKBP12(F36V)-Nluc | 293FT | ~10 | >90 | [2] |

Note: DC50 values can vary depending on the target protein, cell line, and experimental conditions.

Experimental Protocols

CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with FKBP12(F36V)

This protocol describes the general steps for knocking in the FKBP12(F36V) tag at a specific genomic locus.

-

gRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI). Clone the sgRNA into a suitable Cas9 expression vector.

-

Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12(F36V) coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker (e.g., puromycin resistance) for later selection.

-

Transfection: Co-transfect the Cas9/sgRNA plasmid and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection: Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have integrated the donor plasmid.

-

Clonal Isolation and Screening: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Screen individual clones for correct integration of the FKBP12(F36V) tag by PCR and confirm protein expression and correct localization by Western blotting and immunofluorescence, respectively.

Assessment of Protein Degradation by Western Blotting

This protocol details the steps to quantify the degradation of an FKBP12(F36V)-tagged protein.

-

Cell Seeding and Treatment: Seed the cells expressing the FKBP12(F36V)-tagged POI in a multi-well plate. The following day, treat the cells with a dose-response of the dTAG degrader or a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the POI or the HA-tag (if included in the construct). Also, probe with an antibody against a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.

AlphaScreen Assay for Ternary Complex Formation

This protocol outlines the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to detect the formation of the POI-dTAG-E3 ligase ternary complex.

-

Reagent Preparation: Prepare purified, tagged proteins: GST-tagged FKBP12(F36V)-POI and His-tagged CRBN/DDB1 complex. Prepare the dTAG degrader at various concentrations.

-

Assay Setup: In a 384-well microplate, add the GST-tagged POI, the His-tagged E3 ligase complex, and the dTAG degrader.

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

-

Bead Addition: Add Anti-GST AlphaLISA acceptor beads and Streptavidin-coated donor beads (if using a biotinylated His-tag antibody) or anti-His AlphaLISA acceptor beads. Incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high degrader concentrations due to the formation of binary complexes.

Mandatory Visualizations

Caption: Signaling pathway of dTAG-mediated protein degradation.

Caption: Experimental workflow for dTAG system implementation.

References

An In-depth Technical Guide to the Principle of Action of AP1867-2-(carboxymethoxy)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP1867-2-(carboxymethoxy) is a crucial chemical entity in the field of targeted protein degradation. It functions as a derivative of AP1867, a synthetic, high-affinity ligand for the F36V mutant of the FK506-binding protein 12 (FKBP12). The primary role of AP1867-2-(carboxymethoxy) is to serve as a versatile building block in the synthesis of heterobifunctional molecules, most notably Degradation Tag (dTAG) molecules and Proteolysis Targeting Chimeras (PROTACs). These molecules are engineered to induce the selective degradation of target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This guide provides a comprehensive overview of the principle of action of AP1867-2-(carboxymethoxy), detailing its role in the dTAG system, the associated signaling pathways, quantitative data, and key experimental protocols.

Core Principle: Chemically Induced Proximity

The fundamental principle behind the action of molecules derived from AP1867-2-(carboxymethoxy) is chemically induced proximity . By itself, AP1867-2-(carboxymethoxy) is not designed to have a direct biological effect. Instead, its carboxymethoxy group provides a chemical handle for conjugation to other molecular entities, creating a bifunctional molecule.[1][2][3][4]

In the context of the dTAG system, this bifunctional molecule consists of:

-

The AP1867 moiety: This part of the molecule binds with high selectivity and affinity to the engineered FKBP12(F36V) protein, which is genetically fused to a protein of interest (POI).[5][6]

-

An E3 Ubiquitin Ligase Ligand: This second functional end of the molecule recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

The simultaneous binding of the dTAG molecule to both the FKBP12(F36V)-tagged POI and an E3 ligase brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7]

The dTAG System: A Generalizable Approach for Targeted Protein Degradation

The dTAG system offers a powerful and versatile method for the rapid and selective degradation of virtually any intracellular protein.[5] This is achieved by genetically tagging the POI with the FKBP12(F36V) mutant protein.

Key Components of the dTAG System

-

FKBP12(F36V) Tag: A mutant of the human FKBP12 protein with a single phenylalanine to valine substitution at position 36. This mutation creates a "hole" in the binding pocket that is specifically recognized by "bumped" ligands like AP1867, ensuring high selectivity over the wild-type FKBP12.

-

dTAG Molecule: A heterobifunctional molecule synthesized using AP1867-2-(carboxymethoxy). Examples include dTAG-13 (recruits CRBN) and dTAGv-1 (recruits VHL).[8]

-

E3 Ubiquitin Ligase: Endogenous cellular machinery responsible for recognizing substrates for ubiquitination. The dTAG system commonly co-opts the CRL4CRBN or VHL-Cullin-RING E3 ligase complexes.[7][9]

-

The Ubiquitin-Proteasome System (UPS): The cellular machinery that recognizes and degrades polyubiquitinated proteins.

Signaling Pathways

The dTAG system hijacks the endogenous ubiquitination pathway. Below are diagrams illustrating the signaling cascade for both CRBN and VHL-recruiting dTAG molecules.

Caption: dTAG-CRBN Signaling Pathway.

Caption: dTAG-VHL Signaling Pathway.

Quantitative Data

The efficacy of AP1867-based dTAG molecules is dependent on their binding affinities for both the FKBP12(F36V) tag and the respective E3 ligase.

| Compound | Target | Assay Type | Value | Reference |

| AP1867 | FKBP12(F36V) | IC50 | 1.8 nM | |

| AP1867 | Wild-type FKBP | Kd | 67 nM | |

| Olaparib1 (AP1867 conjugate) | FKBP12(F36V) | IC50 (HTRF) | 5.2 nM | |

| Olaparib2 (AP1867 conjugate) | FKBP12(F36V) | IC50 (HTRF) | 10.7 nM | |

| AP1867 | FKBP12(F36V) | IC50 (HTRF) | 11.8 nM |

Experimental Protocols

A typical experimental workflow for utilizing the dTAG system involves the generation of a stable cell line expressing the FKBP12(F36V)-tagged POI, treatment with the dTAG molecule, and subsequent analysis to confirm protein degradation and assess the phenotypic consequences.

Caption: dTAG System Experimental Workflow.

Generation of FKBP12(F36V)-tagged Cell Lines

This protocol outlines the generation of a stable cell line with the FKBP12(F36V) tag knocked into the endogenous locus of the POI using CRISPR/Cas9.

-

Design:

-

Design single guide RNAs (sgRNAs) targeting the N- or C-terminus of the POI.

-

Design a donor plasmid containing the FKBP12(F36V) sequence flanked by homology arms corresponding to the genomic sequence surrounding the sgRNA cut site. Include a selectable marker (e.g., puromycin resistance).

-

-

Transfection:

-

Co-transfect the host cell line with the sgRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.

-

-

Selection and Clonal Expansion:

-

Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

-

After selection, plate cells at a low density to isolate single colonies.

-

Expand individual clones.

-

-

Validation:

-

Genomic DNA PCR: Screen clones for the correct integration of the dTAG cassette.

-

Sanger Sequencing: Confirm the in-frame insertion of the FKBP12(F36V) tag.

-

Western Blot: Verify the expression of the fusion protein at the expected molecular weight using an antibody against the POI or the FKBP12 tag.

-

Western Blot Analysis of Protein Degradation

This protocol is for assessing the degradation of the FKBP12(F36V)-tagged POI following dTAG molecule treatment.

-

Cell Treatment and Lysis:

-

Plate the validated FKBP12(F36V)-tagged cells.

-

Treat with the desired concentrations of the dTAG molecule for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle-only control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against the POI or the FKBP12 tag overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

AlphaScreen Assay for Ternary Complex Formation

This protocol can be used to biochemically confirm the formation of the POI-dTAG-E3 ligase ternary complex.

-

Reagents:

-

Purified recombinant FKBP12(F36V)-tagged POI (e.g., GST-tagged).

-

Purified recombinant E3 ligase component (e.g., His-tagged CRBN).

-

dTAG molecule.

-

AlphaScreen Glutathione Donor beads and Ni-NTA Acceptor beads.

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

-

Procedure:

-

In a 384-well plate, add the GST-tagged POI-FKBP12(F36V) and His-tagged CRBN.

-

Add the dTAG molecule at various concentrations.

-

Incubate for 1 hour at room temperature.

-

Add a mixture of Glutathione Donor and Ni-NTA Acceptor beads.

-

Incubate for 1 hour in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader. An increase in signal indicates the formation of the ternary complex.

-

Conclusion

AP1867-2-(carboxymethoxy) is a pivotal tool in chemical biology and drug discovery, enabling the construction of powerful dTAG molecules for targeted protein degradation. Its principle of action, rooted in chemically induced proximity, allows for the rapid, selective, and potent degradation of virtually any protein of interest that has been tagged with the FKBP12(F36V) mutant. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this technology to dissect complex biological processes and validate novel drug targets.

References

- 1. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 2. origene.com [origene.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. media.addgene.org [media.addgene.org]

- 8. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

- 9. protocols.io [protocols.io]

An In-Depth Technical Guide to Chemically Induced Dimerization with AP1867

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chemically induced dimerization (CID) utilizing the synthetic ligand AP1867 and its derivatives. It covers the core principles, experimental methodologies, and applications of this powerful technology in biological research and drug development.

Core Principles of AP1867-Mediated Chemically Induced Dimerization

Chemically induced dimerization is a powerful technique that allows for the controlled, rapid, and reversible association of proteins within a cellular context. The AP1867 system is centered around a synthetic, cell-permeable small molecule, AP1867, which acts as a specific binder for a mutated form of the human FK506-binding protein 12 (FKBP12). This engineered protein, FKBP12F36V, contains a single point mutation (phenylalanine to valine at position 36) that creates a "hole" in the binding pocket.[1] This modification ablates binding to the natural ligand FK506 but confers high-affinity binding to the "bumped" ligand AP1867.[1]

The core utility of AP1867 lies in its ability to be chemically modified into bivalent "dimerizers" or heterobifunctional molecules. These derivatives can then be used to induce the dimerization of proteins that have been genetically tagged with the FKBP12F36V domain.

One of the most prominent applications of AP1867-based CID is the dTAG (degradation tag) system . In this approach, AP1867 is linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL.[2] When introduced to cells expressing a protein of interest (POI) fused to the FKBP12F36V tag, the resulting dTAG molecule forms a ternary complex between the POI-FKBP12F36V and the E3 ligase.[1] This proximity induces the ubiquitination of the POI, targeting it for rapid degradation by the proteasome.[1][2]

Beyond targeted protein degradation, bivalent forms of AP1867, such as AP20187, can be used to induce the homodimerization of FKBP12F36V-tagged proteins. This has been instrumental in studying signaling pathways that are activated by receptor clustering, such as the Fas receptor-mediated apoptosis pathway.[3]

Quantitative Data

The following tables summarize key quantitative parameters for AP1867 and its derivatives.

| Compound | Target | Assay Type | Value | Reference |

| AP1867 | FKBP12F36V | IC50 | 1.8 nM | |

| AP1867 | wild-type FKBP | Kd | 67 nM | [4] |

| Olaparib1 | FKBP12(F36V) | IC50 | 5.2 nM | [2] |

| Olaparib2 | FKBP12(F36V) | IC50 | 10.7 nM | [2] |

| AP1867 | FKBP12(F36V) | IC50 | 11.8 nM | [2] |

| dTAG-13 | nTurbo-FKBP12 | DC50 | ~100 nM | [2] |

| dTAGV-1 | nTurbo-FKBP12 | DC50 | ~100 nM | [2] |

Experimental Protocols

Targeted Protein Degradation using the dTAG System

This protocol outlines the general steps for degrading a protein of interest (POI) using a dTAG molecule (e.g., dTAG-13).

1. Generation of a Stable Cell Line Expressing FKBP12F36V-tagged POI:

-

Method: Use CRISPR/Cas9-mediated homologous recombination to knock-in the FKBP12F36V tag at the endogenous locus of the POI. This ensures physiological expression levels. Alternatively, lentiviral transduction can be used to exogenously express the FKBP12F36V-POI fusion protein.

-

Validation: Confirm successful tagging by Western blot analysis using antibodies against both the POI and the FKBP12F36V tag. Sequence the genomic locus to verify correct in-frame insertion.

2. dTAG Treatment:

-

Cell Seeding: Plate the engineered cells at a density that allows for logarithmic growth during the experiment.

-

dTAG Preparation: Prepare a stock solution of the dTAG molecule (e.g., dTAG-13) in DMSO. Dilute to the desired final concentration in cell culture medium. A typical concentration range for dTAG-13 is 100-500 nM.

-

Treatment: Add the dTAG-containing medium to the cells. Include a vehicle control (DMSO) for comparison.

-

Time Course: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to analyze the kinetics of protein degradation.

3. Analysis of Protein Degradation:

-

Western Blot: Lyse the cells and perform Western blot analysis to detect the levels of the FKBP12F36V-POI. Use an antibody against the POI or the FKBP12F36V tag. A loading control (e.g., GAPDH or β-actin) is essential.

-

Quantitative Mass Spectrometry: For a more global and unbiased analysis of protein levels, perform quantitative proteomics (e.g., SILAC or TMT labeling) on cell lysates from dTAG-treated and control cells.

-

Phenotypic Assays: Perform relevant functional assays to assess the biological consequences of POI degradation (e.g., cell viability assays, cell cycle analysis, or specific signaling pathway readouts).

Non-Degradative Dimerization for Signal Transduction Activation (e.g., Fas-mediated Apoptosis)

This protocol describes the induction of apoptosis by dimerizing FKBP12F36V-tagged Fas receptors using AP20187.

1. Generation of a Stable Cell Line:

-

Construct: Create a fusion protein construct containing the intracellular domain of the Fas receptor, a transmembrane domain, and an extracellular FKBP12F36V tag.

-

Transfection/Transduction: Introduce the construct into a suitable cell line (e.g., Jurkat cells) and select for stable expression.

2. Dimerizer Treatment:

-

Cell Seeding: Plate the engineered cells at an appropriate density.

-

Dimerizer Preparation: Prepare a stock solution of AP20187 in ethanol or DMSO. Dilute to the desired final concentration (typically in the nanomolar range) in cell culture medium.

-

Treatment: Add the AP20187-containing medium to the cells. Include a vehicle control.

3. Analysis of Apoptosis:

-

Caspase Activity Assays: At various time points after treatment, measure the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-8, using commercially available kits.

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Cell Viability Assays: Measure cell viability using assays such as MTT or trypan blue exclusion.

Visualizations

Signaling Pathways

Caption: Workflow of the dTAG system for targeted protein degradation.

Caption: AP20187-induced Fas signaling pathway leading to apoptosis.

Experimental Workflows

Caption: Experimental workflow for a dTAG-based protein degradation study.

Caption: Workflow for a non-degradative CID experiment to activate a signaling pathway.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iDimerize inducible protein dimerization in vivo [takarabio.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the AP1867-2-(carboxymethoxy) for dTAG System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the degradation tag (dTAG) system, with a specific focus on the role of AP1867-2-(carboxymethoxy) as a core component. The dTAG system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI). This technology offers significant advantages over traditional genetic methods for protein knockdown, such as RNA interference or CRISPR/Cas9-mediated knockout, by providing temporal control over protein levels.

Core Principles of the dTAG System

The dTAG system is a ternary degrader platform that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific target protein.[1][2] This is achieved through the coordinated action of three key components:

-

An FKBP12F36V-tagged Protein of Interest (POI): The target protein is genetically engineered to express a fusion tag of a mutant form of the FKBP12 protein, where phenylalanine at position 36 is replaced by valine (F36V).[2][3] This single amino acid substitution creates a "bump" in the protein's binding pocket, which prevents the binding of naturally occurring ligands but allows for high-affinity binding to a synthetic "bumped" ligand.[2]

-

A Heterobifunctional dTAG Molecule: These small molecules act as a bridge, simultaneously binding to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase.[] Several dTAG molecules exist, with dTAG-13 being a widely used example.[5]

-

An E3 Ubiquitin Ligase: The dTAG molecule recruits a specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), to the FKBP12F36V-tagged POI.[5][6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

The Role of AP1867-2-(carboxymethoxy)

AP1867 is a synthetic, cell-permeable ligand specifically designed to bind to the F36V mutant of FKBP12.[7][8] AP1867-2-(carboxymethoxy) is a derivative of AP1867 that serves as a crucial building block for creating dTAG molecules.[7][8][9] It contains a reactive carboxylic acid group that allows for its conjugation to a linker, which is then attached to a ligand for an E3 ubiquitin ligase (e.g., thalidomide for CRBN).[5][7][8][9] This modular design has enabled the development of a suite of dTAG molecules with varying linkers and E3 ligase recruiters, allowing for optimization of degradation efficiency for different target proteins.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its implementation.

Caption: Mechanism of dTAG-mediated protein degradation.

References

- 1. Validating Targets for Targeted Protein Degradation using dTAG | Bio-Techne [bio-techne.com]

- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 5. blog.addgene.org [blog.addgene.org]

- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. TargetMol [targetmol.com]

The Role of AP1867 Derivatives in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. This guide provides an in-depth technical overview of a specific class of PROTACs built upon AP1867 derivatives, which are instrumental in the degradation tag (dTAG) system for precise control over protein levels.

AP1867 is a synthetic, cell-permeable ligand that selectively binds to a mutant of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[1][2] This engineered "bump-and-hole" strategy allows for the highly specific recognition of the FKBP12F36V tag by AP1867 derivatives, with minimal off-target binding to the wild-type FKBP12 protein. In the dTAG system, the FKBP12F36V tag is genetically fused to a POI. The administration of an AP1867-based PROTAC then triggers the degradation of the fusion protein. These PROTACs consist of an AP1867 moiety for binding to the FKBP12F36V tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

This guide will delve into the core aspects of AP1867 derivatives, including their mechanism of action, quantitative degradation data, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows involved.

Data Presentation: Quantitative Efficacy of AP1867 Derivatives

The efficacy of AP1867-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported quantitative data for prominent AP1867 derivatives.

| Derivative | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |

| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | ~100 nM | >90% | [3] |

| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~100 nM | ~90-95% | [3] | |

| dTAG-13 | FKBP12F36V-BRD4 | MV4;11 | <10 nM | >95% | [3] | |

| dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | <1 nM | >98% | [4][5] |

| dTAGV-1 | FKBP12F36V-KRASG12V | Panc 04.03 | ~10 nM | >90% | [4][5] | |

| dTAGV-1 | FKBP12F36V-EWS/FLI | A673 | ~10 nM | >90% | [4][5] |

Table 1: Cellular Degradation Potency and Efficacy of dTAG Molecules. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for the CRBN-recruiting dTAG-13 and the VHL-recruiting dTAGV-1 across various target proteins and cell lines.

| Derivative | Target Protein | Ternary Complex | Binding Affinity (Kd) | Assay Method | Reference |

| AP1867 | FKBP12F36V | Binary | 1.8 nM (IC50) | Competitive Binding Assay | |

| AP1867 | FKBP12 (wild-type) | Binary | 67 nM | Competitive Binding Assay | [2] |

| dTAG-13 | FKBP12F36V-BRD4 & CRBN | Ternary | Not Reported | TR-FRET | |

| dTAGV-1 | FKBP12F36V-KRASG12V & VHL | Ternary | Not Reported | TR-FRET |

Table 2: Binding Affinities of AP1867 and its Derivatives. This table summarizes the binding affinities of AP1867 to its target and the potential for its derivatives to form ternary complexes. Note that quantitative Kd values for the full ternary complex are often challenging to determine and are not always reported.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AP1867 derivatives.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein fused to the FKBP12F36V tag upon treatment with an AP1867 derivative.

Materials:

-

Cell line expressing the FKBP12F36V-tagged protein of interest.

-

AP1867 derivative (e.g., dTAG-13 or dTAGV-1) dissolved in DMSO.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS), ice-cold.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (against the target protein, FKBP12, or a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the AP1867 derivative (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.[2]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of an AP1867 derivative to mediate the ubiquitination of the FKBP12F36V-tagged protein in a reconstituted system.

Materials:

-

Purified recombinant E1 activating enzyme (e.g., UBE1).

-

Purified recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).

-

Purified recombinant FKBP12F36V-tagged protein of interest.

-

Ubiquitin.

-

ATP.

-

10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).

-

AP1867 derivative.

-

SDS-PAGE and Western blot reagents as described above.

-

Anti-ubiquitin antibody.

Procedure:

-

Reaction Setup:

-

Assemble the reactions on ice in a final volume of 25 µL. A typical reaction mixture includes:

-

E1 enzyme (50-100 nM)

-

E2 enzyme (0.2-1 µM)

-

E3 ligase complex (100-500 nM)

-

FKBP12F36V-POI (200-500 nM)

-

Ubiquitin (5-10 µM)

-

AP1867 derivative (at desired concentration, e.g., 1 µM)

-

10x Ubiquitination buffer (2.5 µL)

-

ATP (2 mM)

-

-

Include control reactions: no E1, no E2, no E3, no PROTAC (DMSO vehicle), and no ATP.

-

-

Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

-

Quenching and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species.[6][7]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the FKBP12F36V-POI and the E3 ligase induced by the AP1867 derivative.

Materials:

-

Purified, tagged FKBP12F36V-POI (e.g., GST-tagged).

-

Purified, tagged E3 ligase component (e.g., His-tagged CRBN or VHL).

-

TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium).

-

TR-FRET acceptor-labeled antibody (e.g., anti-His-d2).

-

AP1867 derivative.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the AP1867 derivative in assay buffer.

-

-

Assay Plate Setup:

-

In a 384-well plate, add the FKBP12F36V-POI, E3 ligase component, and the AP1867 derivative at various concentrations.

-

Include controls with no PROTAC (DMSO) and no proteins.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

-

Addition of Detection Reagents:

-

Add the donor and acceptor-labeled antibodies to the wells.

-

-

Final Incubation:

-

Incubate the plate for another period (e.g., 60-120 minutes) at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

-

-

Data Analysis:

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with AP1867 derivatives in protein degradation.

Caption: Mechanism of AP1867 derivative-mediated protein degradation via the dTAG system.

Caption: Experimental workflow for quantifying protein degradation using Western Blot analysis.

Caption: Experimental workflow for assessing ternary complex formation using a TR-FRET assay.

Conclusion

AP1867 derivatives are invaluable tools for targeted protein degradation, offering a highly specific and potent method for controlling the levels of virtually any protein of interest through the dTAG system. The ability to rapidly and selectively degrade proteins provides a powerful approach for target validation, functional genomics, and the development of novel therapeutics. This guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms associated with these molecules. As research in targeted protein degradation continues to advance, the principles and methodologies outlined here will serve as a foundational resource for scientists and researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. lifesensors.com [lifesensors.com]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of AP1867-2-(carboxymethoxy): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AP1867-2-(carboxymethoxy), a key chemical moiety utilized in targeted protein degradation. This document details its role as a fundamental component of the dTAG (degradation tag) system, presenting quantitative data, experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Introduction to AP1867-2-(carboxymethoxy) and the dTAG System

AP1867-2-(carboxymethoxy) is a derivative of AP1867, a synthetic, cell-permeable ligand specifically engineered to bind to a mutant form of the FKBP12 protein, FKBP12F36V.[1] This specificity is crucial for its application in the dTAG system, a powerful chemical biology tool for inducing rapid and selective degradation of a target protein.[2][3]

The dTAG system operates by fusing the FKBP12F36V tag to a protein of interest. A heterobifunctional degrader molecule, which contains the AP1867-based moiety linked to a ligand for an E3 ubiquitin ligase (commonly Cereblon (CRBN)), is then introduced.[4][5] AP1867-2-(carboxymethoxy) serves as the FKBP12F36V-binding component in these degraders.[1] The formation of a ternary complex between the FKBP12F36V-tagged protein, the degrader, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7]

Quantitative Data

The following tables summarize the key quantitative parameters for dTAG molecules that incorporate an AP1867-based moiety for FKBP12F36V binding and a CRBN ligand. The data is derived from the seminal publication on the dTAG system by Nabet et al. (2018).

Table 1: Binding Affinities of dTAG Molecules

| Compound | Target | Assay Type | IC50 (nM) |

| dTAG-7 | GST-FKBP12F36V | AlphaScreen | 1.8 |

| dTAG-13 | GST-FKBP12F36V | AlphaScreen | 2.5 |

| dTAG-48 | GST-FKBP12F36V | AlphaScreen | 2.1 |

| dTAG-7 | FLAG-CRBN-DDB1 | AlphaScreen | 330 |

| dTAG-13 | FLAG-CRBN-DDB1 | AlphaScreen | 760 |

| dTAG-48 | FLAG-CRBN-DDB1 | AlphaScreen | 180 |

Data sourced from Nabet B, et al. Nat Chem Biol. 2018.[3][6]

Table 2: In-Cell Degradation Potency of dTAG-13

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| FKBP12F36V-BRD4 | MV4;11 | 0.5 | >95 | 2 |

| FKBP12F36V-KRASG12V | NIH/3T3 | 1.0 | >90 | 4 |

| Endogenous BRD4 | 22Rv1 | 0.8 | >95 | 2 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data sourced from Nabet B, et al. Nat Chem Biol. 2018.[3][6]

Signaling and Experimental Diagrams

The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its characterization.

Caption: dTAG system mechanism of action.

Caption: Workflow for in-cell degradation assay.

Experimental Protocols

AlphaScreen Binding Assay

This protocol is adapted from methodologies used to characterize the binding of dTAG molecules to their respective targets.

Objective: To determine the binding affinity (IC50) of a dTAG molecule for FKBP12F36V and CRBN.

Materials:

-

GST-tagged FKBP12F36V

-

Biotinylated SLF (a known FKBP ligand)

-

FLAG-tagged CRBN-DDB1 complex

-

Biotinylated pomalidomide

-

Streptavidin-coated donor beads

-

Anti-GST or Anti-FLAG acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

dTAG compound series

-

384-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the dTAG compound in assay buffer.

-

Prepare a solution of GST-FKBP12F36V and biotinylated SLF in assay buffer.

-

Prepare a solution of FLAG-CRBN-DDB1 and biotinylated pomalidomide in assay buffer.

-

Prepare suspensions of donor and acceptor beads according to the manufacturer's instructions. Keep protected from light.

-

-

Assay Protocol (FKBP12F36V Binding):

-

Add the dTAG compound dilutions to the wells of the 384-well plate.

-

Add the GST-FKBP12F36V/biotinylated SLF mixture to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add the anti-GST acceptor beads and incubate for 1 hour at room temperature in the dark.

-

Add the streptavidin donor beads and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Assay Protocol (CRBN Binding):

-

Follow the same steps as for FKBP12F36V binding, but use the FLAG-CRBN-DDB1/biotinylated pomalidomide mixture and anti-FLAG acceptor beads.

-

-

Data Analysis:

-

Normalize the data to DMSO controls.

-

Plot the normalized signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In-Cell Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of an FKBP12F36V-tagged protein in cells upon treatment with a dTAG molecule.

Objective: To determine the DC50 and Dmax of a dTAG molecule for a specific target protein.

Materials:

-

Cells stably expressing the FKBP12F36V-tagged protein of interest.

-

Complete cell culture medium.

-

dTAG molecule stock solution (e.g., in DMSO).

-

Multi-well cell culture plates.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (against the target protein, the tag, and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the dTAG molecule in culture medium.

-

Aspirate the old medium and add the medium containing the dTAG molecule dilutions. Include a DMSO-only control.

-

Incubate the cells for the desired time (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis on the bands corresponding to the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Further normalize these values to the DMSO control.

-

Plot the normalized protein levels against the logarithm of the dTAG molecule concentration.

-

Fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Conclusion

AP1867-2-(carboxymethoxy) is an integral component of the dTAG system, enabling the specific recruitment of an FKBP12F36V-tagged protein to the cellular degradation machinery. The quantitative data and protocols presented in this guide provide a framework for the in vitro characterization of this and similar molecules. The dTAG technology offers a robust and versatile platform for target validation and the study of protein function with high temporal resolution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 5. blog.addgene.org [blog.addgene.org]

- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Interaction of AP1867-2-(carboxymethoxy) and FKBP12F36V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic ligand AP1867-2-(carboxymethoxy) and the engineered FKBP12F36V protein. This interaction is a cornerstone of chemically induced dimerization (CID) technology, enabling precise control over protein localization and function. This document outlines the quantitative binding characteristics, detailed experimental protocols for assessing the interaction, and the signaling pathways that can be modulated through this powerful molecular tool.

Introduction

The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed cis-trans prolyl isomerase. The engineered F36V mutant of FKBP12 (FKBP12F36V) possesses a modified binding pocket that significantly reduces its affinity for naturally occurring ligands like FK506 and rapamycin. Conversely, this mutation creates a specific binding site for synthetic "bumped" ligands, such as AP1867 and its derivatives.

AP1867-2-(carboxymethoxy) is a derivative of AP1867 functionalized with a carboxymethoxy group, which can serve as an attachment point for linkers in the development of various chemical biology tools, most notably Degradation TAG (dTAG) molecules. The high-affinity and specific interaction between AP1867-2-(carboxymethoxy) and FKBP12F36V allows for the inducible recruitment of FKBP12F36V-tagged proteins to specific cellular locations or into proximity with other proteins, thereby enabling the controlled regulation of their function.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of AP1867 and its derivatives with FKBP12 and its F36V mutant. It is important to note that specific binding data for AP1867-2-(carboxymethoxy) is limited in the public domain; therefore, data for the parent compound AP1867 is included as a close surrogate.

Table 1: Binding Affinity Data

| Ligand | Protein | Assay Method | Affinity Metric | Value | Reference |

| AP1867 | FKBP12 (Wild-Type) | Not Specified | Kd | 67 nM | [1] |

| AP1867 | FKBP12F36V | Not Specified | IC50 | 1.8 nM | [2] |

| AP1867-FITC conjugate | His-FKBP12F36V | Not Specified | Kd | Low nM | [3] |

Table 2: Cellular Activity

| Dimerizer | Cellular System | Effect | Potency | Reference |

| AP1903 (AP1867 homodimer) | HT1080 cells expressing Fas-F36V-FKBP fusion | Induction of Apoptosis | EC50 ~ 1 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between AP1867-2-(carboxymethoxy) and FKBP12F36V.

AlphaScreen Ligand Displacement Assay

This assay is used to quantify the binding of a ligand to FKBP12F36V by measuring the displacement of a known biotinylated ligand.

Materials:

-

GST-tagged FKBP12F36V protein

-

Biotinylated synthetic ligand for FKBP12 (e.g., bio-SLF)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

AP1867-2-(carboxymethoxy) or other test compounds

-

Assay buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, and 0.1% BSA

-

384-well white AlphaPlate (PerkinElmer)

Procedure:

-

Prepare Protein Mixture: Dilute GST-FKBP12F36V and biotinylated ligand in assay buffer to the desired final concentrations (e.g., 125 nM and 250 nM, respectively).

-

Dispense Protein Mixture: Add 20 µL of the protein mixture to each well of a 384-well AlphaPlate.

-

Add Compounds: Add test compounds (e.g., AP1867-2-(carboxymethoxy)) at various concentrations. Typically, a serial dilution is performed in DMSO and then diluted in assay buffer.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Prepare Bead Slurry: Dilute Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer according to the manufacturer's instructions.

-

Add Beads: Add the bead slurry to each well.

-

Incubation in the Dark: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read Plate: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The displacement of the biotinylated ligand by the test compound results in a decrease in the AlphaScreen signal. The IC50 value is determined by plotting the signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This competitive binding assay measures the displacement of a fluorescently labeled ligand from FKBP12F36V.

Materials:

-

His-tagged FKBP12F36V protein

-

Fluorescently labeled AP1867 derivative (e.g., AP1867-FITC)

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

AP1867-2-(carboxymethoxy) or other test compounds

-

HTRF assay buffer

-

Low-volume 384-well plates

Procedure:

-

Prepare Reagents: Dilute His-FKBP12F36V, fluorescently labeled ligand, and anti-His-donor antibody in HTRF assay buffer to their final concentrations.

-

Add Compounds: Dispense serial dilutions of the test compound into the wells of the assay plate.

-

Add Protein and Ligand: Add the mixture of His-FKBP12F36V and the fluorescently labeled ligand to the wells.

-

Add Antibody: Add the anti-His-donor antibody to the wells.

-

Incubation: Incubate the plate at room temperature for the time recommended by the reagent manufacturer (typically 1-2 hours).

-

Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

The HTRF signal is calculated as the ratio of the acceptor to donor fluorescence. The displacement of the fluorescent ligand by the test compound leads to a decrease in the HTRF signal. The IC50 value is determined by fitting the HTRF ratio versus log[compound concentration] to a four-parameter logistic equation.

Chemically Induced Dimerization in Live Cells

This protocol describes a general method to induce and observe the dimerization of FKBP12F36V-tagged proteins in living cells.

Materials:

-

Mammalian cells expressing two different fusion proteins, each tagged with FKBP12F36V (e.g., one with a fluorescent reporter and the other targeted to a specific subcellular location).

-

AP1867-based dimerizer (a bivalent molecule with two AP1867 moieties).

-

Cell culture medium and supplements.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed the engineered cells onto a suitable imaging dish or plate.

-

Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.

-

Prepare Dimerizer: Prepare a stock solution of the AP1867-based dimerizer in DMSO and dilute it to the final working concentration in cell culture medium.

-

Add Dimerizer: Replace the cell culture medium with the medium containing the dimerizer.

-

Incubation: Incubate the cells for the desired period to allow for dimerization and the subsequent biological effect.

-

Imaging: Observe the cells using a fluorescence microscope to monitor the relocalization of the fluorescently tagged protein, indicating dimerization.

Data Analysis:

The extent of dimerization can be quantified by measuring the change in fluorescence intensity in the target subcellular compartment or by counting the number of cells showing the relocalization phenotype.

Mandatory Visualizations

Signaling Pathway: AP1867-Dimerizer Induced Fas Signaling

The following diagram illustrates how a bivalent AP1867-based dimerizer (e.g., AP1903) can induce apoptosis by cross-linking a chimeric Fas receptor fused to FKBP12F36V.

Caption: AP1867-dimerizer induced Fas signaling pathway.

Experimental Workflow: Characterization of Ligand-Protein Interaction

The following diagram outlines a typical experimental workflow for characterizing the interaction between a small molecule ligand and its target protein.

Caption: Experimental workflow for ligand-protein interaction.

Conclusion

The specific and high-affinity interaction between AP1867-2-(carboxymethoxy) and the FKBP12F36V mutant protein is a powerful tool in chemical biology and drug development. This guide has provided a summary of the quantitative data available, detailed protocols for the characterization of this interaction, and a visualization of its application in controlling cellular signaling pathways. The methodologies and data presented herein will be valuable for researchers and scientists seeking to leverage this versatile system for their own research and development efforts. Further characterization of the direct binding kinetics and thermodynamics of AP1867-2-(carboxymethoxy) to FKBP12F36V will undoubtedly enhance the precision with which this tool can be applied.

References

- 1. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]

- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of AP1867 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867 and its analogs are synthetic ligands designed to bind with high specificity to a mutated form of the FK506 binding protein 12 (FKBP12), specifically the F36V mutant. This engineered protein-ligand system forms the basis of chemically induced dimerization (CID) technology, a powerful tool in chemical biology and drug development for the controlled regulation of protein-protein interactions. By incorporating the FKBP12(F36V) domain into proteins of interest, researchers can use AP1867 analogs to induce dimerization and subsequent activation or inhibition of signaling pathways, offering precise control over cellular processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of AP1867 and its key analogs, complete with experimental protocols and quantitative data.

Core Concepts: The "Bump-and-Hole" Strategy

The specific interaction between AP1867 and the FKBP12(F36V) mutant is a prime example of the "bump-and-hole" strategy in protein engineering. The wild-type FKBP12 protein has a phenylalanine residue at position 36 (F36) that fills a hydrophobic pocket. In the engineered mutant, this bulky phenylalanine is replaced by a smaller valine (V36), creating a "hole". AP1867 and its analogs are designed with a corresponding "bump"—a substituent that sterically hinders binding to the wild-type protein but fits snugly into the engineered cavity of the F36V mutant. This ensures the ligand's high selectivity for the mutant protein, minimizing off-target effects with endogenous wild-type FKBP12.

Quantitative Data Summary

The following tables summarize the key quantitative data for AP1867 and its prominent analog, the dimer AP1903. This data highlights the high affinity and selectivity of these ligands for the FKBP12(F36V) mutant.

| Ligand | Target Protein | Binding Affinity (Kd) | Notes |

| Fluoro-5S (fluorescent AP1867 analog) | FKBP12(F36V) | 0.094 nM | High affinity for the mutant protein.[1] |

| Fluoro-5S (fluorescent AP1867 analog) | Wild-Type FKBP12 | 67 nM | Demonstrates ~700-fold selectivity for the mutant over the wild-type.[1] |

| Dimerizer | Biological Effect | Effective Concentration (EC50) | Cell Line |

| AP1903 | Induction of Apoptosis | ~0.1 nM | HT1080 cells expressing FKBP(F36V)-Fas fusion protein. |

Experimental Protocols

Synthesis of an AP1867 Analog Monomer (Precursor to AP1903)

The following protocol describes the synthesis of a key monomeric AP1867 analog, which can be dimerized to form AP1903. This synthesis is representative of the general approach to creating these molecules.

Scheme for Monomer Synthesis:

Caption: Synthetic scheme for the AP1867 analog monomer (Compound 5S).

Materials and Reagents:

-

Alcohol precursor (compound 6 in Clackson et al., 1998)

-

Fmoc-protected pipecolic acid

-

(S)-2-((tert-butoxycarbonyl)amino)-2-(3,4,5-trimethoxyphenyl)acetic acid

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Piperidine

-

Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (iPr2NEt)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

-

Esterification: The alcohol precursor is coupled with an Fmoc-protected amino acid using DCC and a catalytic amount of DMAP in DCM. The reaction is stirred at room temperature until completion (monitored by TLC). The crude product is purified by flash chromatography.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resulting ester by treatment with a solution of piperidine in DMF. After completion, the solvent is removed under reduced pressure, and the crude amine is used in the next step without further purification.

-

Amide Coupling: The deprotected amine is coupled with a suitable butyric acid derivative (containing the "bump") using BOP and iPr2NEt in DMF. The reaction mixture is stirred at room temperature until completion.

-

Final Deprotection: If a tert-butyl ester was used to protect a carboxylic acid functionality on the aromatic ring (intended for dimerization), it is removed by treatment with TFA in DCM.

-

Purification: The final monomeric AP1867 analog is purified by flash chromatography on silica gel to yield the desired product.

Dimerization to AP1903

The monomeric analog containing a carboxylic acid is then dimerized using a suitable linker.

Scheme for Dimerization:

Caption: Dimerization of the monomer to form AP1903.

Procedure:

Two equivalents of the carboxylic acid-functionalized monomer are coupled to one equivalent of a diamine linker using a peptide coupling reagent such as BOP in the presence of a non-nucleophilic base like iPr2NEt. The reaction is performed in an anhydrous polar aprotic solvent like DMF. The final dimeric product, AP1903, is purified by chromatography.

Signaling Pathway and Mechanism of Action

AP1867 analogs, particularly in their dimeric forms like AP1903, are powerful tools for interrogating signaling pathways that are activated by receptor dimerization. A well-documented example is the induction of apoptosis through the Fas receptor pathway.

Workflow for Induced Apoptosis:

Caption: Signaling pathway for AP1903-induced apoptosis.

In this system, cells are genetically engineered to express a fusion protein consisting of the FKBP12(F36V) domain linked to the intracellular signaling domain of the Fas receptor.

-

Binding and Dimerization: The bivalent AP1903 ligand binds simultaneously to two molecules of the FKBP(F36V)-Fas fusion protein.

-

Signal Initiation: This dimerization brings the Fas signaling domains into close proximity, mimicking the natural activation of the receptor by its endogenous ligand, FasL.

-

Recruitment of Adaptor Proteins: The clustered Fas domains recruit adaptor proteins, such as Fas-Associated Death Domain (FADD).

-

Caspase Cascade Activation: FADD, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that leads to the activation of executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, ultimately leading to programmed cell death, or apoptosis.

This ability to conditionally trigger apoptosis has significant therapeutic potential, for example, as a "suicide switch" for cell-based therapies to eliminate the therapeutic cells if they cause adverse effects.

Conclusion

AP1867 and its analogs represent a landmark achievement in chemical genetics and synthetic biology. The "bump-and-hole" approach provides a highly specific and potent system for controlling protein function in a temporal and dose-dependent manner. The synthetic routes, while multi-step, are based on standard organic chemistry transformations, making these powerful molecules accessible to the wider research community. The ability to synthetically tailor the properties of these ligands, for instance, by creating dimers or attaching them to other molecules of interest (as in the case of PROTACs), ensures their continued relevance and expanding application in the exploration of complex biological systems and the development of novel therapeutic strategies.

References

Methodological & Application

Harnessing Proximity: Protocols for AP1867-Based Protein Dimerization

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and regulation, the ability to precisely control protein-protein interactions is paramount. Chemically induced dimerization (CID) has emerged as a powerful tool for researchers to achieve this control, and the FKBP(F36V)/AP1867 system stands out for its specificity and versatility. These application notes provide detailed protocols for utilizing AP1867 and its derivatives to induce protein dimerization, catering to researchers, scientists, and drug development professionals.

The core of this technology lies in the engineered FKBP12 protein, which contains a single point mutation (F36V). This mutation creates a specific binding pocket for synthetic ligands like AP1867, which do not bind with high affinity to the wild-type FKBP12 protein, thus minimizing off-target effects. Bivalent versions of AP1867, such as AP20187, can induce the homodimerization of two FKBP(F36V)-tagged proteins. Furthermore, AP1867 derivatives like AP1867-2-(carboxymethoxy) serve as a crucial component in creating bifunctional molecules for inducing heterodimerization, bringing two different FKBP(F36V)-tagged proteins together.

This document outlines both in vitro and in vivo protocols for achieving controlled protein dimerization, offering a range of applications from reconstituting enzymatic activity to activating signaling cascades and regulating gene expression.

Mechanism of Action: Chemically Induced Dimerization

The fundamental principle of the AP1867-based dimerization system is the ligand-mediated cross-linking of proteins of interest that have been fused to the FKBP(F36V) domain.

-

Homodimerization: A bivalent ligand, such as AP20187 (functionally a dimer of AP1867), possesses two FKBP(F36V)-binding motifs. When introduced to a system where the protein of interest is fused to FKBP(F36V), the dimerizer can simultaneously bind to two of these fusion proteins, bringing them into close proximity and effectively inducing their dimerization.[1][2][3]

-

Heterodimerization: By linking AP1867-2-(carboxymethoxy) to another molecule that binds a different protein or a second FKBP(F36V) domain, a bifunctional "heterodimerizer" can be created. This molecule acts as a bridge, connecting two distinct proteins of interest, each fused to an FKBP(F36V) domain. While widely used in protein degradation (dTAG system), this principle can be adapted for non-degradative applications.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of AP1867-based dimerizers.

Table 1: In Vitro Dimerization Parameters

| Parameter | Dimerizer | System | Value | Reference |

| Binding Affinity (IC50) | AP1867 | Binding to FKBP12(F36V) | 1.8 nM | [5] |

| Working Concentration | AP20187 | In vitro dimerization of purified FKBP12(F36V)-mVenus | 10 - 500 nM | [6] |

| Optimal Concentration | AP20187 | In vitro endosome dispersion assay | 500 nM | [7] |

Table 2: Cell-Based Dimerization Parameters

| Parameter | Dimerizer | Cell Type | Application | Value | Reference |

| Working Concentration | AP20187 | Yeast (S. cerevisiae) | Live-cell imaging of endocytosis | 5 µM | [1] |

| Working Concentration | AP20187 | N2a cells | APP dimerization | Up to 70% dimerization | [2] |

| Working Concentration | AP20187 | Huh7 cells | Induction of apoptosis (iCasp9) | 10 nM | [8] |

| Incubation Time | AP20187 | Yeast (S. cerevisiae) | Live-cell imaging | 90 minutes | [1] |

| Incubation Time | AP20187 | COS1 cells | Endosome dispersion | 2 hours for maximum effect | [7] |

Experimental Protocols

I. In Vitro Homodimerization of FKBP(F36V)-Tagged Proteins

This protocol describes the induction and analysis of homodimerization of purified FKBP(F36V)-tagged proteins in a cell-free system.

1. Expression and Purification of FKBP(F36V)-Fusion Proteins:

- Clone the gene of interest in-frame with the FKBP(F36V) tag in a suitable bacterial expression vector (e.g., pET series with a His-tag).[6]

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture and induce protein expression with IPTG (e.g., 250 µM IPTG for 16-20 hours at 21°C).[6]

- Harvest the cells and purify the His-tagged FKBP(F36V)-fusion protein using nickel-affinity chromatography under native conditions.[9]

- Verify the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. In Vitro Dimerization Assay:

- Prepare a stock solution of the homodimerizer AP20187 (also known as B/B Homodimerizer) by dissolving it in 100% ethanol or DMSO.[1][8]

- In a microcentrifuge tube or a multiwell plate, prepare a reaction mixture containing the purified FKBP(F36V)-fusion protein at a desired concentration (e.g., 100 nM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[6]

- Add AP20187 to the reaction mixture to the final desired concentration (a titration from 10 nM to 500 nM is recommended to determine the optimal concentration).[6]

- For a negative control, add an equivalent volume of the vehicle (ethanol or DMSO) to a separate reaction.

- Incubate the reactions at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours).

3. Analysis of Dimerization:

- Size-Exclusion Chromatography (SEC): Analyze the reaction mixtures by SEC. Dimerization will result in a shift to a higher molecular weight, which can be observed as an earlier elution peak compared to the monomeric control.

- Native PAGE and Western Blot: Run the samples on a native polyacrylamide gel to separate proteins based on size and charge while maintaining their folded state. Transfer the proteins to a membrane and probe with an antibody against the protein of interest or an epitope tag.

- Number and Brightness (N&B) Microscopy: For fluorescently tagged proteins, N&B microscopy can be used to quantify the oligomeric state of the protein in solution before and after the addition of the dimerizer.[6]

II. Cell-Based Homodimerization and Live-Cell Imaging

This protocol describes the induction of protein homodimerization in living cells and its visualization by fluorescence microscopy. This example is adapted from a study in yeast but can be modified for mammalian cells.[1]

1. Cell Line Preparation:

- Genetically engineer the cells (e.g., yeast or mammalian cell lines) to express the protein of interest fused to both an FKBP(F36V) tag and a fluorescent protein (e.g., GFP).

- For yeast, this can be achieved by homologous recombination to endogenously tag the protein.[1] For mammalian cells, use lentiviral transduction or transient transfection of a suitable expression plasmid.

2. Cell Culture and Dimerization Induction:

- Culture the engineered cells under standard conditions to the desired confluency.

- Prepare a working solution of AP20187 in the appropriate cell culture medium. A final concentration of 10 nM to 5 µM may be used, depending on the cell type and the specific application.[1][8]